Application Summary: Isoxazole derivatives, including 3-Isoxazolecarboxylic acid, have been found to have immunoregulatory properties . These compounds have been classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
Methods of Application: The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
Results or Outcomes: The beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses . In a majority of studies, the activities of investigated compounds were comparable or even higher than registered reference drugs .
Application Summary: A series of isoxazole-based compounds, bearing a carboxy moiety at the C3 position, are highly potent and versatile anti-TB agents . These compounds are considered promising anti-TB chemotypes and present attractive lead compounds for TB drug development .
Methods of Application: These compounds were tested against replicating Mycobacterium tuberculosis (Mtb) strains and nonreplicating Mtb (NRP-TB) phenotype .
Results or Outcomes: Several members of this compound class exhibit submicromolar in vitro activity against replicating Mtb (R-TB) and thus comparable activity to the current first-line anti-TB drugs . Certain compounds also show low micromolar activity in a model for nonreplicating Mtb (NRP-TB) phenotype .
Application Summary: It was demonstrated that one of the synthesized compounds, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b) exhibited significant inhibitory activity toward lipooxygenase (LOX) and COX-2 . 4,5-diarylisoxazol-3-carboxylic acids could also serve as leukotriene synthesis inhibitors .
3-Isoxazolecarboxylic acid is a heterocyclic compound characterized by the presence of an isoxazole ring, which contains a five-membered structure with three carbon atoms, one nitrogen atom, and one oxygen atom. Its molecular formula is , and it has a molar mass of approximately 113.07 g/mol. The compound is notable for its acidic properties, attributed to the carboxylic acid functional group attached to the isoxazole ring. The melting point of 3-isoxazolecarboxylic acid ranges from 149 to 150.5 °C .
A significant reaction involves the conversion of 3-isoxazolecarboxylic acid into various derivatives through substitution reactions, which can be facilitated by the presence of activating groups or catalysts .
Research indicates that 3-isoxazolecarboxylic acid exhibits biological activity, particularly in medicinal chemistry. It has been utilized as a building block for designing inhibitors targeting various enzymes. For instance, studies have shown that modifications involving this compound can enhance inhibitory potency against specific phosphatases, indicating its potential as a pharmacophore in drug development .
Several synthetic routes have been developed for preparing 3-isoxazolecarboxylic acid:
These methods vary in efficiency and scalability, with some being more suitable for laboratory synthesis while others may be adapted for industrial production.
3-Isoxazolecarboxylic acid serves multiple purposes:
Interaction studies involving 3-isoxazolecarboxylic acid focus on its role as an inhibitor in biochemical pathways. For example, modifications of this compound have been shown to enhance binding affinity and selectivity towards target enzymes, such as phosphatases. Kinetic analyses reveal that certain derivatives exhibit competitive inhibition mechanisms, highlighting their potential as therapeutic agents .
Several compounds are structurally related to 3-isoxazolecarboxylic acid, each exhibiting unique properties and applications:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
4-Methylisoxazole-3-carboxylic acid | C5H5NO3 | 0.87 |
5-Methylisoxazole-3-carboxylic acid | C5H5NO3 | 0.85 |
5-(tert-Butyl)isoxazole-3-carboxylic acid | C8H11NO3 | 0.78 |
5-Cyclopropylisoxazole-3-carboxylic acid | C7H9NO3 | 0.75 |
5-Phenylisoxazole-3-carboxylic acid | C9H7NO3 | 0.69 |
The uniqueness of 3-isoxazolecarboxylic acid lies in its specific structural configuration and its ability to serve as a versatile building block for various pharmacologically active compounds. Its distinct properties compared to similar compounds make it a valuable target for further research and application in medicinal chemistry.
Irritant